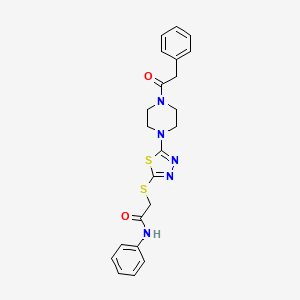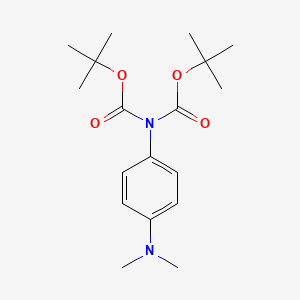
Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate” is a chemical compound with the CAS Number: 2102410-66-0 . It has a molecular weight of 336.43 and its IUPAC name is tert-butyl (tert-butoxycarbonyl) (4- (dimethylamino)phenyl)carbamate . The compound is in the form of a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate” is 1S/C18H28N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)14-11-9-13(10-12-14)19(7)8/h9-12H,1-8H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate” is a pale-yellow to yellow-brown solid . Its molecular weight is 336.43 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .
Wissenschaftliche Forschungsanwendungen
1. Complex Formation and Molecular Geometry
Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate exhibits complex formation capabilities and distinct molecular geometries. For example, a complex featuring a Co(II) atom coordinated by pairs of O and N atoms exhibits a distorted tetrahedral coordination geometry. This complex showcases weak intramolecular C—H⋯O hydrogen bonds and is linked into dimers by weak C—H⋯π interactions in the crystal. Rotational disorder in the tert-butyl and dimethylamino groups is also observed, indicating flexible molecular conformations (Rani et al., 2017).
2. Synthesis and Structural Characterization
The compound serves as a base for the synthesis and structural characterization of various derivatives. For instance, tris(3,5-dialkyl-2-hydroxyphenyl)methanes and their derivatives demonstrate potential for alkali metal binding, particularly with potassium cations. The structural conformation of these derivatives, as determined by X-ray analyses, indicates that the phenolate arms point upwards, maintaining C3 symmetry and engaging in complexation with cations (Dinger & Scott, 2000).
3. Coordination Chemistry and Ligand Design
In coordination chemistry, this compound is involved in the formation of dinuclear palladium thiophenolate complexes. Such complexes exhibit diverse ligand exchange capabilities and can be characterized by various spectroscopic methods, highlighting the versatility of di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate in forming structurally diverse and functionally varied complexes (Siedle & Kersting, 2006).
4. Influence on Electronic Properties
The introduction of electron-donating groups, such as di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate, to certain molecular structures can significantly influence their electronic properties. For example, phosphaethynes bearing this compound exhibit shifts to a higher field in (31)P NMR spectroscopy and bathochromic shifts in UV-vis spectra. These shifts are indicative of the electronic effects imparted by the electron-donating groups, enhancing the compound's utility in materials science and molecular electronics (Toyota et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(dimethylamino)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)14-11-9-13(10-12-14)19(7)8/h9-12H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLRKWGLASKMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)N(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2584784.png)

![2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane](/img/structure/B2584787.png)
![Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2584789.png)
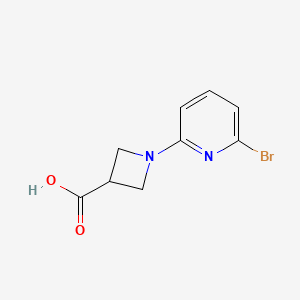

![5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584794.png)
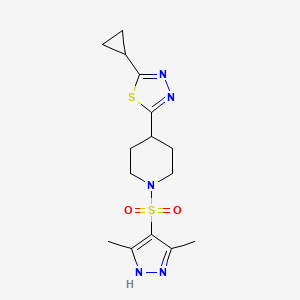
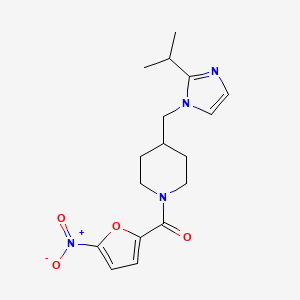

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2584801.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2584802.png)
